

Cambendazole CAS registry number and chemical structure.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cambendazole*

Cat. No.: *B1668239*

[Get Quote](#)

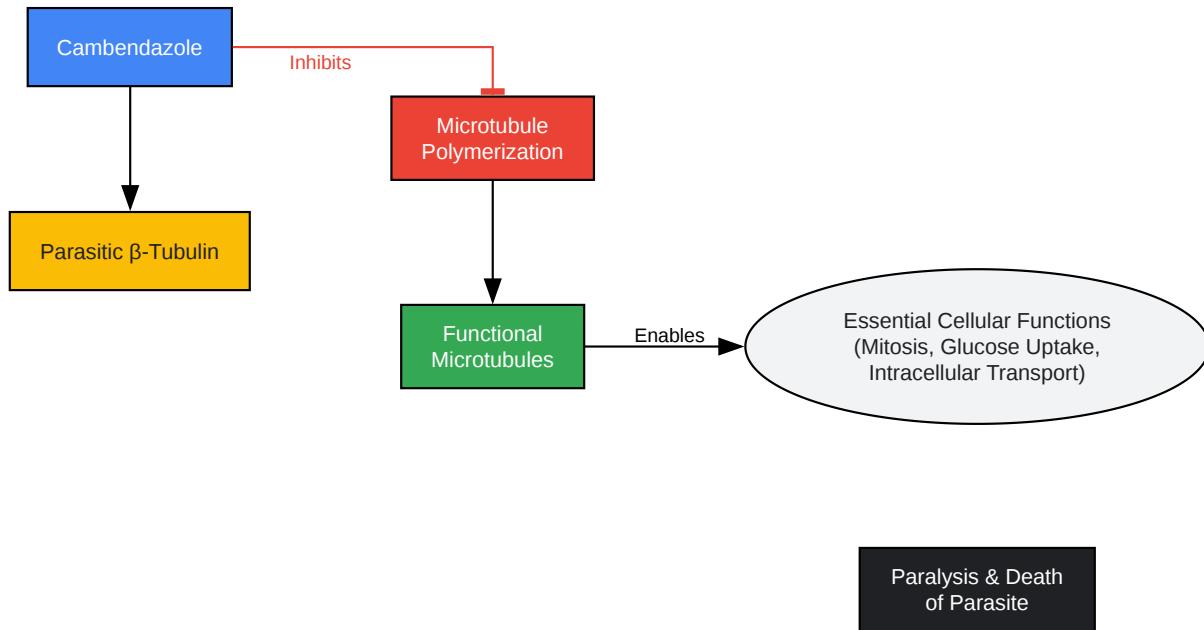
Cambendazole: A Technical Overview for Researchers

For Research Use Only. Not for human or veterinary use.

This technical guide provides an in-depth overview of **Cambendazole**, a benzimidazole anthelmintic agent. It is intended for researchers, scientists, and drug development professionals interested in its chemical properties, mechanism of action, and experimental evaluation.

Core Chemical and Physical Properties

Property	Value	Source
CAS Registry Number	26097-80-3	[1] [2] [3] [4]
Molecular Formula	C14H14N4O2S	[1]
Molecular Weight	302.35 g/mol	
IUPAC Name	Isopropyl N-[2-(1,3-thiazol-4-yl)-1H-benzimidazol-6-yl]carbamate	
Canonical SMILES	<chem>O=C(OC(C)C)NC1=CC=C2NC(=NC2=C1)C=3N=CSC3</chem>	
InChI Key	QZWHWHNCPFEXLL-UHFFFAOYSA-N	
Appearance	Odorless, white crystalline solid	
Melting Point	238-240°C (decomposition)	
Solubility	Soluble in alcohol and dimethylformamide; sparingly soluble in acetone; slightly soluble in benzene; very slightly soluble in 0.1M HCl; practically insoluble in isoctane and water (0.02 mg/ml).	


Mechanism of Action

Cambendazole, like other benzimidazoles, exerts its anthelmintic effect primarily by targeting the structural protein β -tubulin in parasites. This interaction is fundamental to its selective toxicity.

The key steps in its mechanism of action are:

- Binding to β -Tubulin: **Cambendazole** selectively binds with high affinity to the β -tubulin subunit of parasitic microtubules. This binding is significantly stronger than its affinity for mammalian tubulin, which is a key factor in its therapeutic index.
- Inhibition of Microtubule Polymerization: This binding event disrupts the polymerization of tubulin dimers into microtubules, effectively halting their assembly and leading to a progressive loss of these crucial cytoskeletal structures.
- Disruption of Cellular Functions: The depolymerization of microtubules impairs essential cellular processes in the parasite that are dependent on a functional cytoskeleton. These include:
 - Cell Division (Mitosis): Disruption of the mitotic spindle.
 - Nutrient Absorption: Specifically, the microtubule-dependent uptake of glucose from the host is inhibited, leading to energy deprivation.
 - Intracellular Transport: Movement of organelles and vesicles.
 - Maintenance of Cell Shape and Motility.

The culmination of these effects leads to paralysis and eventual death of the parasite.

[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Cambendazole**.

Experimental Data: Anthelmintic Efficacy

The following tables summarize quantitative data from various preclinical studies evaluating the efficacy of **Cambendazole** against a range of helminth parasites.

Table 1: Efficacy of **Cambendazole** in Calves

Parasite Species	Developmental Stage	Dose (mg/kg)	Efficacy (%)
Dictyocaulus viviparus	Mature	≥ 35	80
Dictyocaulus viviparus	Immature "arrested"	60	71
Haemonchus placei	Adult	15 - 60	90 - 99
Ostertagia spp.	Adult	15 - 60	90 - 99
Ostertagia spp.	Arrested Larvae	60	90
Trichostrongylus axei	Adult	15 - 60	90 - 99
Cooperia oncophora	Adult	15 - 60	90 - 99
Cooperia spp.	Immature	15 - 60	High
Nematodirus spp.	Adult	30	81
Nematodirus spp.	Adult	40	94
Nematodirus spp.	Adult	60	99
Nematodirus spp.	Immature	60	99

Table 2: Efficacy of **Cambendazole** in Lambs

Parasite Species	Developmental Stage	Dose (mg/kg)	Efficacy (%)
Nematodes	Immature & Mature	15 - 30	High
Moniezia expansa	Scolices	15 - 30	81 (reduction)

Table 3: Efficacy of **Cambendazole** in Ponies (Critical Test Method)

Parasite Species	Developmental Stage	Dose (mg/kg)	Efficacy
Large Strongyles (S. vulgaris, S. edentatus, S. equinus)	Adult	20	Highly Effective
Small Strongyles	Adult	20	Highly Effective
Oxyuris equi	4th Stage Larvae	20	95 - 100%

Experimental Protocols

Detailed methodologies from key studies are outlined below to provide a framework for designing and interpreting experiments with **Cambendazole**.

Protocol 1: Larvicidal and Migration Inhibition Assay (Toxocara canis in Mice)

This protocol is adapted from a study evaluating the effects of benzimidazoles on the survival and migratory behavior of *Toxocara canis* larvae.

Objective: To determine the larvicidal effects of **Cambendazole** and its ability to inhibit larval migration in a murine model.

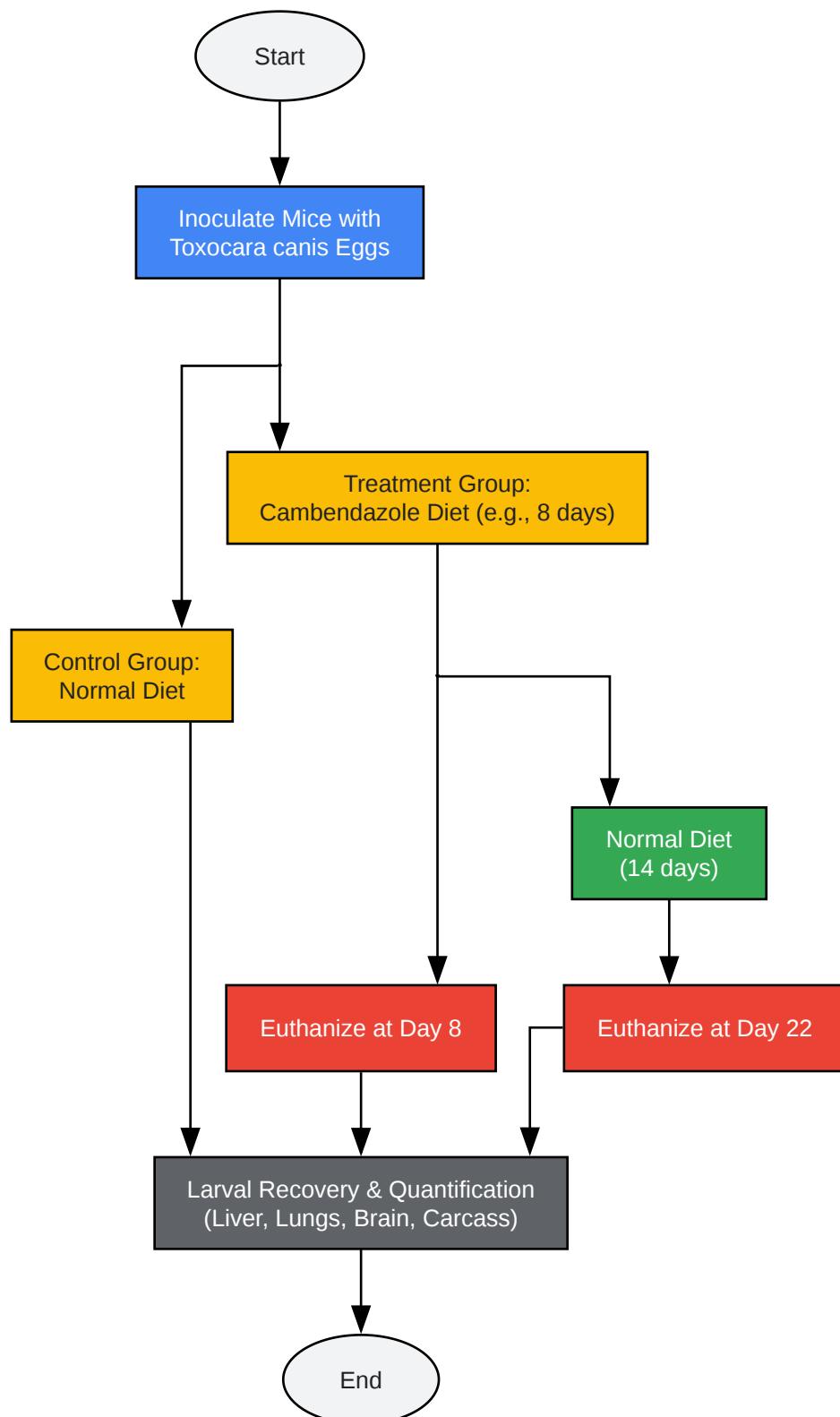
Methodology:

- **Animal Model:** Laboratory mice.
- **Infection:** Mice are orally inoculated with a standardized number of infective *Toxocara canis* eggs (e.g., 500 eggs).
- **Drug Administration:**
 - 24 hours post-inoculation, treatment is initiated.
 - **Cambendazole** is administered via medicated diet, mixed to a final concentration (e.g., 0.1% w/w). This provides a daily dose range, which should be calculated based on food

consumption (e.g., 130-160 mg/kg/day).

- A control group receives a normal, non-medicated diet.
- Treatment Duration and Sample Collection:
 - Group A: Mice are maintained on the medicated diet for a set period (e.g., 8 days) and then euthanized.
 - Group B: Mice are treated for the same period (e.g., 8 days), then returned to a normal diet for a subsequent period (e.g., 14 days) before euthanasia. This allows for the assessment of delayed drug effects or larval reactivation.
- Larval Recovery and Quantification:
 - Following euthanasia, tissues (liver, lungs, brain, and carcass) are harvested.
 - Larvae are recovered from the liver, lungs, and carcass using pepsin digestion.
 - Larvae in the brain are counted using press preparations.
- Data Analysis: The number of larvae recovered from each tissue in the treated groups is compared to the control group to determine the percentage reduction (larvical effect) and the distribution of larvae among tissues (migration inhibition).

Protocol 2: Cestode Larval Development Inhibition Assay (in Flour Beetles)


This protocol is based on a study comparing the effects of various anthelmintics on the development of hymenolepidid cestodes.

Objective: To assess the inhibitory effect of **Cambendazole** on the larval development of cestodes using an intermediate host model.

Methodology:

- Intermediate Host: Flour beetles (*Tribolium confusum*).

- Infection: Beetles are infected with cestode eggs (e.g., *Hymenolepis diminuta*, *H. nana*, or *H. microstoma*).
- Drug Administration:
 - From day 1 post-infection, beetles are fed continuously on flour mixed with **Cambendazole** at a specified concentration (e.g., 10% w/w).
 - A control group is fed on unadulterated flour.
- Treatment Duration: The experiment is run for a period sufficient for larval development in the control group (e.g., 10 days).
- Assessment of Development:
 - At the end of the experimental period, beetles are dissected.
 - The developmental stage and number of parasites are recorded.
 - Inhibition is determined by comparing the developmental stage of parasites from treated beetles (e.g., many remaining as oncospheres) to the fully developed cysticercoids in the control group.
- Recovery Assessment (Optional): To determine if the effect is static or cidal, a subset of treated beetles can be returned to a drug-free diet for an additional period (e.g., 9 days) to observe if inhibited larvae can resume development.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for Toxocara canis study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. Cambendazole [drugfuture.com]
- 3. echemi.com [echemi.com]
- 4. scbt.com [scbt.com]
- To cite this document: BenchChem. [Cambendazole CAS registry number and chemical structure.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1668239#cambendazole-cas-registry-number-and-chemical-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com